Cas no 2137541-45-6 (5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid)

5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-717173
- 2137541-45-6
- 5-cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid
- 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid
-
- インチ: 1S/C12H11NO4/c1-6-8(4-5-16-6)10-9(12(14)15)11(17-13-10)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
- InChIKey: KAMQGEWYFYSXFO-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C(=O)O)C(C2C=COC=2C)=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 233.06880783g/mol
- どういたいしつりょう: 233.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 76.5Ų
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717173-1.0g |
5-cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid |
2137541-45-6 | 1g |
$0.0 | 2023-06-06 |
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid: A Comprehensive Overview
5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2137541-45-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the cyclopropyl and methylfuran substituents, contribute to its distinct chemical and biological properties.
The cyclopropyl group is a three-carbon cyclic alkane that imparts significant strain to the molecule due to its small ring size. This strain can influence the reactivity and stability of the compound, making it an interesting candidate for various chemical reactions and biological studies. The methylfuran substituent, on the other hand, is a five-membered heterocyclic ring with a methyl group attached. Furan derivatives are well-known for their presence in natural products and their role in various biological processes, including enzyme inhibition and receptor modulation.
The oxazole core is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. Oxazoles are widely studied for their pharmacological properties, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. The presence of the carboxylic acid functional group further enhances the versatility of this compound by providing a site for conjugation with other molecules or for modification to improve solubility and bioavailability.
Recent research has highlighted the potential of 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. Additionally, preliminary data suggest that it may have antiproliferative effects on certain cancer cell lines, making it a promising lead compound for further investigation.
In terms of synthetic chemistry, 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid can be synthesized through a series of well-established reactions. The synthesis typically involves the formation of the oxazole ring via a condensation reaction between an amine and a nitrile or an amide. The cyclopropyl and methylfuran substituents can be introduced through selective functional group transformations or through the use of appropriately substituted starting materials.
The physicochemical properties of 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid have been extensively characterized. It is a solid at room temperature with a melting point ranging from 180 to 185°C. The compound is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in various biological assays and drug delivery systems.
Pharmacokinetic studies have revealed that 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has good bioavailability. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, with major metabolites being identified through mass spectrometry analysis.
Toxicity studies have shown that 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid has low toxicity at therapeutic doses. However, as with any new chemical entity (NCE), further safety evaluations are necessary to ensure its long-term safety profile. Preclinical studies have demonstrated that the compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.
In conclusion, 5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2137541-45-6) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research aims to optimize its pharmacological profile and explore its potential in treating various diseases.
2137541-45-6 (5-Cyclopropyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid) 関連製品
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)
- 58084-26-7(2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 1379346-32-3(4-Chloro-2-methyl-5-(trifluoromethyl)aniline)
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)
- 220040-48-2(Methyl 6-(chloromethyl)picolinate)



